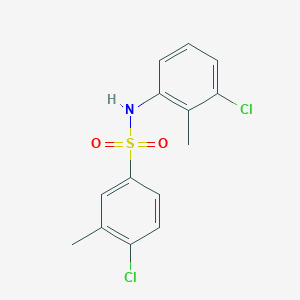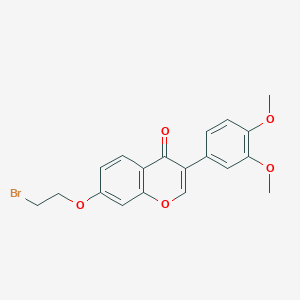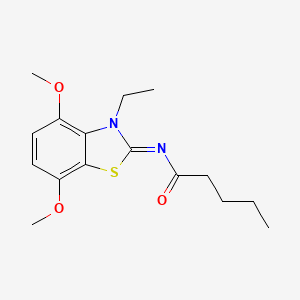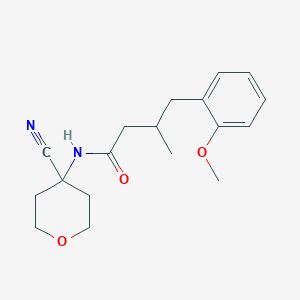![molecular formula C20H31N3O2 B2864936 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309541-95-3](/img/structure/B2864936.png)
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound belongs to the pyridazinone family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and physiological effects:
Studies have shown that 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one has several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: The compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
2. Neuroprotection: The compound has been shown to protect neurons from damage caused by oxidative stress and other factors.
3. Anti-inflammatory activity: The compound has been shown to reduce inflammation in various tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations associated with the use of 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one in lab experiments. Some of the advantages include:
1. Diverse biological activities: The compound has been shown to have diverse biological activities, making it a useful tool for studying various diseases and conditions.
2. Low toxicity: The compound has been shown to have low toxicity, making it safe for use in lab experiments.
Some of the limitations include:
1. Limited availability: The compound is not widely available, making it difficult to obtain for lab experiments.
2. Limited understanding of mechanism of action: The mechanism of action of the compound is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one. Some of the key areas of focus include:
1. Further studies on the mechanism of action: More research is needed to fully understand the mechanism of action of the compound.
2. Development of new derivatives: The development of new derivatives of the compound may lead to the discovery of more potent and selective compounds with improved biological activities.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one is a chemical compound with diverse biological activities that has shown promise in various areas of medicine. Further research is needed to fully understand the mechanism of action of the compound and to develop new derivatives for potential clinical use.
Méthodes De Synthèse
The synthesis of 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one involves a multi-step process that includes the reaction of 2-cyclopentylacetylpyridine with tert-butyl nitrite, followed by the reaction with piperidine and hydrazine hydrate. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential applications in various areas of medicine. Some of the key research areas include:
1. Cancer research: The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
2. Neuroprotection: Studies have shown that the compound has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
3. Anti-inflammatory activity: The compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
6-tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)17-8-9-18(24)23(21-17)16-10-12-22(13-11-16)19(25)14-15-6-4-5-7-15/h8-9,15-16H,4-7,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXXNZRYNQQVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Oxo-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2864856.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2864857.png)
![5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2864858.png)

![1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2864860.png)


![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)
![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)

![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)